molecular formula C22H20N2O5S B2758852 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 921870-77-1

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2758852
CAS No.: 921870-77-1
M. Wt: 424.47
InChI Key: WCDRHTNTBXGKBJ-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a chemical compound with the CAS Number 921870-77-1 and a molecular formula of C 22 H 20 N 2 O 5 S . It features a molecular weight of 424.47 g/mol . This compound belongs to a class of molecules characterized by a benzofuran core linked to a thiazole ring via a benzamide group. The presence of both benzofuran and thiazole moieties is of significant interest in medicinal chemistry, as these functional groups are found in ligands that target a variety of biological matrices and are used in a wide range of therapeutic applications . Structurally related compounds containing the N-(thiazol-2-yl)benzamide scaffold have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, and function as negative allosteric modulators . Furthermore, analogous molecules with similar benzofuran-thiazole architectures are frequently explored in oncology research for their antiproliferative properties and potential to inhibit critical pathways such as tubulin polymerization . This combination of a benzofuran system and a thiazole ring makes this compound a valuable chemical tool for researchers investigating new pharmacological targets in areas like neuroscience and cancer biology. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-4-28-17-7-5-6-13-10-18(29-20(13)17)15-12-30-22(23-15)24-21(25)14-8-9-16(26-2)19(11-14)27-3/h5-12H,4H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDRHTNTBXGKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide precursors. The final step involves the coupling of the benzofuran-thiazole intermediate with 3,4-dimethoxybenzoyl chloride under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents .

Chemical Reactions Analysis

Types of Reactions

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the benzofuran core can yield quinone derivatives, while reduction of nitro groups can produce amines .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in ResearchGate highlights its effectiveness in inducing apoptosis in cancer cells through specific molecular interactions. The compound's structure allows it to engage with various cellular targets, leading to the inhibition of tumor growth .

Antimicrobial Effects

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has been investigated for its antimicrobial properties. Similar compounds have shown activity against a range of pathogens, including bacteria and fungi. The presence of the benzofuran and thiazole rings is believed to enhance its bioactivity by modulating enzyme and receptor functions.

Anti-inflammatory Activity

The compound demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α in experimental models. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Benzofuran Core : Initial reactions focus on constructing the benzofuran moiety.
  • Thiazole Ring Incorporation : The thiazole ring is introduced through cyclization reactions involving appropriate precursors.
  • Final Coupling : The final step involves coupling the benzofuran and thiazole components with 3,4-dimethoxybenzoyl chloride to yield the target compound.

Potential Therapeutic Applications

Given its promising biological activities, this compound may have several therapeutic applications:

Application AreaPotential Use
OncologyTreatment of various cancers
Infectious DiseasesAntimicrobial agent
Inflammatory DisordersManagement of conditions like arthritis

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Anticancer Screening : A multicellular spheroid model was used to screen for anticancer compounds, revealing promising results for this compound as a potential therapeutic agent against certain cancer types .
  • Antimicrobial Testing : Laboratory tests demonstrated significant activity against both gram-positive and gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural similarities with several classes of molecules, including amide/thiourea derivatives, thiazole hybrids, and furan-based analogs. Below is a detailed comparison based on available evidence:

Amide/Thiourea Derivatives ()

Compounds 17–23 in are 3,4-dimethoxybenzamide derivatives with thiourea linkages. Key differences include:

  • Core Structure : Unlike the target compound’s thiazole core, these analogs feature thiourea (-NH-CS-NH-) bridges.
  • Substituents : The target compound’s 7-ethoxybenzofuran substituent is absent; instead, these derivatives have chlorophenyl, bromophenyl, or nitroaryl groups.
  • Activity: These analogs were synthesized as carbonic anhydrase (CA) inhibitors, with compound 17 (IC₅₀ = 0.87 µM) showing potent inhibition .

Table 1: Comparison with Amide/Thiourea Derivatives

Compound ID Core Structure Key Substituents Biological Activity
Target Thiazole 7-Ethoxybenzofuran, 3,4-dimethoxybenzamide Unknown (hypothetical kinase inhibition)
17–23 Thiourea Chloro/bromo/nitroaryl groups Carbonic anhydrase inhibition
Thiazole Derivatives ()

Compound 3b in , (Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide, shares the thiazole and benzamide motifs with the target compound. Key distinctions:

  • Substituents : The 4-bromophenyl group in 3b vs. the 7-ethoxybenzofuran in the target.
  • Synthetic Route: Both compounds likely employ similar condensation reactions (e.g., refluxing ethanol), but the target’s benzofuran-thiazole linkage may require specialized coupling strategies .

Table 2: Comparison with Thiazole Derivatives

Compound ID Thiazole Substituent Additional Motifs Synthetic Complexity
Target 7-Ethoxybenzofuran 3,4-Dimethoxybenzamide High (furan-thiazole fusion)
3b 4-Bromophenyl Hydrazinyl-propenoyl-furan Moderate
Furan-Based Analogs ()

describes furan-containing benzamides (e.g., 3a), synthesized via oxazolone ring-opening reactions. The ethoxy group in the target compound may enhance lipophilicity compared to simpler furan derivatives .

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzofuran scaffold, a thiazole ring, and a benzamide moiety. Its molecular formula is C28H25N3O5SC_{28}H_{25}N_{3}O_{5}S with a molecular weight of approximately 547.64 g/mol. The presence of an ethoxy group enhances its solubility, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of p38 MAPK : The compound has been identified as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses. This inhibition can lead to decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated models.
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Its structural components allow it to disrupt microbial cell functions effectively .

Anti-inflammatory Effects

Research indicates that this compound effectively suppresses inflammatory markers in vitro. Studies have shown that it reduces TNF-α release in stimulated macrophages, suggesting potential therapeutic applications for conditions such as rheumatoid arthritis.

Antimicrobial Properties

The compound has demonstrated promising activity against several pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosisAntitubercular8 µg/mL
Staphylococcus aureusAntibacterial0.78 µg/mL
Candida albicansAntifungal20 µg/mL

The presence of both benzofuran and thiazole moieties is essential for its antimicrobial efficacy .

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. It has been evaluated against multidrug-resistant cancer cell lines, showing potential cytotoxic effects. The mechanism appears to involve apoptosis induction through modulation of signaling pathways associated with cell survival and death .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the benzofuran class:

  • Benzofuran Derivatives : Research on benzofuran derivatives indicates that modifications at specific positions can enhance their antimicrobial and anticancer activities. For instance, compounds with hydroxyl substitutions showed improved efficacy against M. tuberculosis .
  • Thiazole Analogues : Thiazole-containing compounds have been reported to exhibit significant antibacterial activity. The combination of thiazole with benzofuran structures appears to synergistically enhance bioactivity.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide?

Methodological Answer:
Synthesis optimization involves:

  • Multi-step reactions : Begin with benzofuran-thiazole core formation, followed by amide coupling. Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) for efficient amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) enhance solubility and reaction rates .
  • Catalysts : Palladium on carbon (Pd/C) may aid in deprotection or reduction steps .
  • Purification : Column chromatography or recrystallization (e.g., using methanol) improves purity .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the benzofuran, thiazole, and methoxy groups .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., C₂₃H₂₃N₃O₅S, calculated 477.5 g/mol) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Basic Question: How should researchers assess its preliminary biological activity?

Methodological Answer:

  • In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Molecular docking : Perform docking studies with target proteins (e.g., PFOR enzyme or kinase targets) to predict binding modes .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Substituent variation : Systematically modify the ethoxy (C₇-benzofuran), thiazole (C4-position), and methoxy (C3/C4-benzamide) groups .
  • Bioisosteric replacements : Replace benzofuran with indole or thiophene to evaluate π-π stacking effects .
  • Computational models : Use QSAR (Quantitative SAR) with descriptors like logP, polar surface area, and H-bond donors/acceptors .

Advanced Question: What experimental strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
  • Dose-response curves : Use Hill slopes to confirm target specificity vs. off-target effects .
  • Meta-analysis : Compare data across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Advanced Question: How can reaction mechanisms for key synthetic steps (e.g., thiazole ring formation) be elucidated?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify intermediates .
  • Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen/nitrogen sources in cyclization steps .
  • DFT calculations : Simulate transition states (e.g., for Hantzsch thiazole synthesis) to confirm energetics .

Advanced Question: What computational methods predict solubility and stability under physiological conditions?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Model compound behavior in aqueous/PBS buffers to estimate solubility .
  • pKa determination : Use software like MarvinSuite to predict ionization states affecting bioavailability .
  • Forced degradation studies : Expose the compound to heat, light, and oxidative stress (e.g., H₂O₂) to identify degradation pathways .

Advanced Question: How can researchers leverage crystallography to confirm structural hypotheses?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., methanol/chloroform mixtures) and resolve bond lengths/angles .
  • Hydrogen bonding analysis : Identify key interactions (e.g., N–H⋯O/N) stabilizing the crystal lattice .
  • Comparative studies : Overlay experimental and DFT-optimized structures to validate computational models .

Advanced Question: What strategies improve compound selectivity in complex biological systems?

Methodological Answer:

  • Proteomic profiling : Use affinity chromatography or pull-down assays to identify off-target binding partners .
  • Pharmacophore masking : Introduce steric hindrance (e.g., bulkier substituents) to reduce non-specific interactions .
  • Synergistic studies : Test combinations with known inhibitors (e.g., kinase inhibitors) to enhance target specificity .

Advanced Question: How can researchers address solubility challenges for in vivo studies?

Methodological Answer:

  • Prodrug design : Convert the benzamide to a phosphate ester for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
  • Co-solvent systems : Use Cremophor EL or cyclodextrins for safe parenteral administration .

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